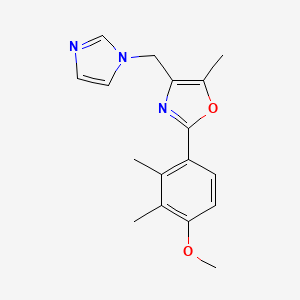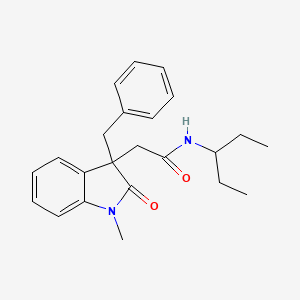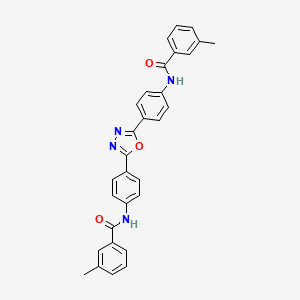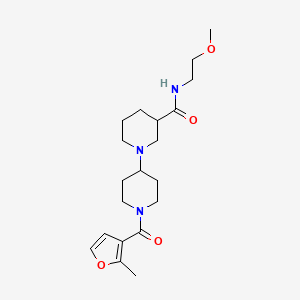![molecular formula C23H15BrN2O4 B5427527 (4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B5427527.png)
(4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a benzofuran moiety, and a pyrazolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one typically involves multiple steps. One common method includes the condensation of 4-bromobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium hydroxide. This reaction is followed by the cyclization of the intermediate product with 5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-carbaldehyde under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to increase yield and reduce reaction time . Additionally, continuous-flow reactors may be used to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
(4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Other Pyrazolones: Compounds with similar core structures but different substituents.
Uniqueness
(4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of a bromophenyl group, a benzofuran moiety, and a pyrazolone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4E)-2-(4-bromophenyl)-5-methyl-4-[[5-(3-oxo-1H-2-benzofuran-5-yl)furan-2-yl]methylidene]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O4/c1-13-19(22(27)26(25-13)17-6-4-16(24)5-7-17)11-18-8-9-21(30-18)14-2-3-15-12-29-23(28)20(15)10-14/h2-11H,12H2,1H3/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGNVBPLTPWPJY-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC4=C(COC4=O)C=C3)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC4=C(COC4=O)C=C3)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-NITROPHENYL)-2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE](/img/structure/B5427444.png)
![3-fluoro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5427448.png)


![4-N-(2-bromo-4-methylphenyl)-2-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B5427461.png)
![2,5-dimethyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B5427472.png)
![2,2-dimethyl-N-[2-(3-methylphenoxy)ethyl]propanamide](/img/structure/B5427480.png)
![N-(3-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5427486.png)
![propan-2-yl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate](/img/structure/B5427491.png)
![N-[1-methyl-2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5427495.png)
![N-(2-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5427503.png)

![(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B5427522.png)

